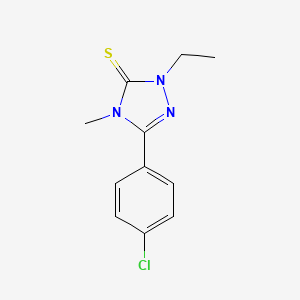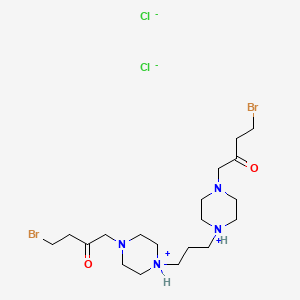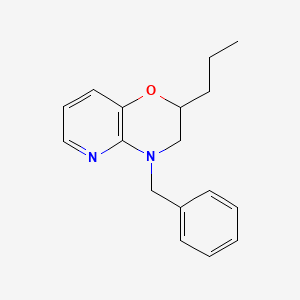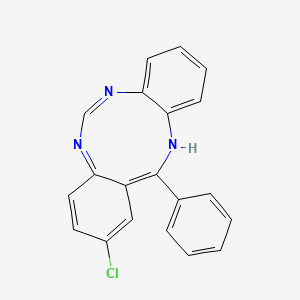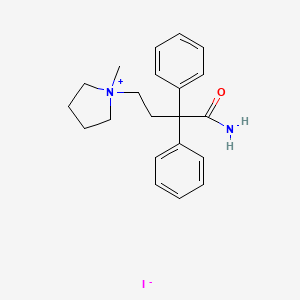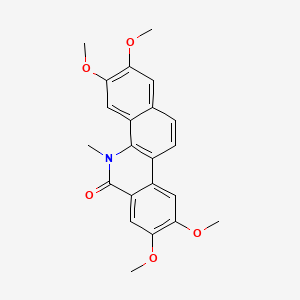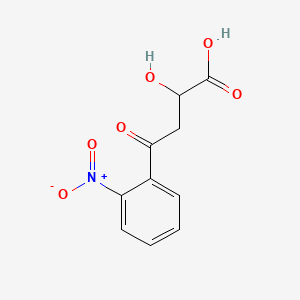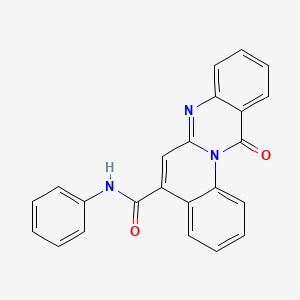
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O4 and a molecular weight of 206.27928 g/mol . This compound is known for its applications in various industrial processes, including the production of polyester and polyurethane foams, alkyd coatings, synthetic lubricants, plasticizers, surfactants, rosin esters, and explosives . It can also be used as a heat stabilizer for textile auxiliaries and PVC resins .
Preparation Methods
The synthesis of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator before being cooled and rolled . Industrial production methods may vary, but the general approach involves similar steps to ensure the purity and quality of the final product.
Chemical Reactions Analysis
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers and resins . In biology and medicine, it may be utilized in the development of drug delivery systems and biomedical materials . Industrial applications include its use in the production of high-gloss coatings, ion exchange resins, and multifunctional monomers for coatings . Additionally, it is employed in the preparation of solid polymer electrolytes for lithium metal batteries and the synthesis of biodegradable thermoplastic elastomers .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. As a multifunctional monomer, it can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting materials . In drug delivery systems, it may facilitate the controlled release of active pharmaceutical ingredients by forming stable complexes with the drug molecules . The specific molecular targets and pathways involved depend on the particular application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol can be compared with other similar compounds, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1,1-Trimethylolpropane, and 2-Methyl-1,3-propanediol . These compounds share similar structural features and functional groups, but they differ in their specific applications and properties. For example, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is widely used in the production of composite solid propellant charge coatings and insulation layers , while 2-Methyl-1,3-propanediol is employed in the synthesis of biodegradable thermoplastic elastomers . The unique combination of functional groups in this compound makes it particularly suitable for applications requiring high thermal stability and mechanical strength.
Properties
CAS No. |
81125-12-4 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethyl-2-(4-hydroxybutoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O4/c1-2-10(7-12,8-13)9-14-6-4-3-5-11/h11-13H,2-9H2,1H3 |
InChI Key |
KJRAJWLELDMHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


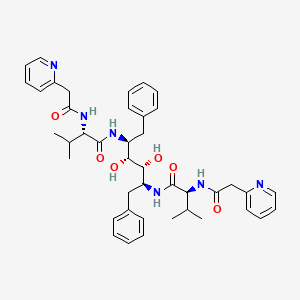
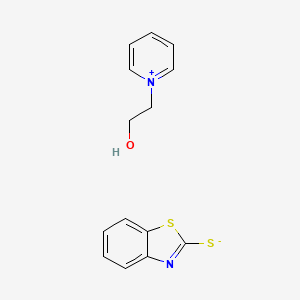
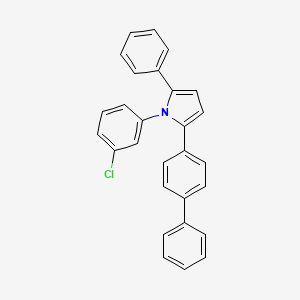
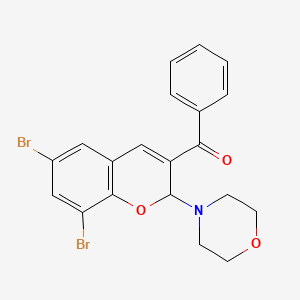
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
